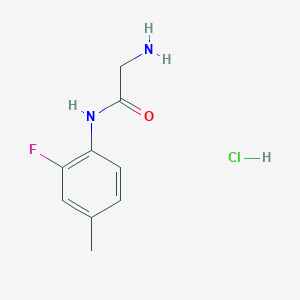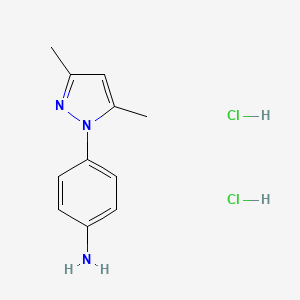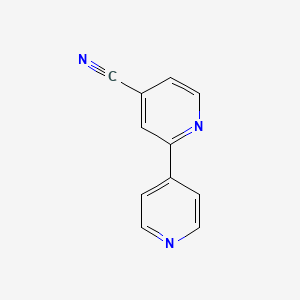![molecular formula C11H17N3O B1439686 3-[(1-Phenylethyl)amino]propanohydrazide CAS No. 1040688-56-9](/img/structure/B1439686.png)
3-[(1-Phenylethyl)amino]propanohydrazide
Descripción general
Descripción
3-[(1-Phenylethyl)amino]propanohydrazide (3-PEAP) is an organic compound that has been used in various scientific research experiments. It is known for its ability to act as a catalyst for chemical reactions and has been used in the synthesis of many different compounds. 3-PEAP is a highly versatile compound that has been used in a variety of fields, including chemical synthesis, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study synthesized amino acids-based corrosion inhibitors, including a derivative resembling the structure of 3-[(1-Phenylethyl)amino]propanohydrazide, for mild steel protection. These compounds showed significant inhibition efficiency, with one derivative achieving 96.08% efficiency at low concentration. This research underscores the potential of such compounds in corrosion protection applications, supported by electrochemical methods and theoretical investigations (Srivastava et al., 2017).
Antioxidant and Anticancer Activities
Another study focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a closely related compound, to evaluate their antioxidant and anticancer activities. These derivatives exhibited significant antioxidant activity, surpassing that of ascorbic acid in some cases. Furthermore, they showed selective cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Enantioselective Catalysis
Research on chiral ligands derived from (R)-1-phenylethylamine for the enantioselective addition of diethylzinc to aldehydes highlights another application area. These ligands facilitated the production of chiral secondary alcohols with high enantioselectivity, demonstrating the utility of this compound derivatives in asymmetric synthesis (Asami et al., 2015).
Complexation and Biochemical Studies
A study synthesized complexes of a related compound, 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene] propane hydrazide, with various metal ions. These complexes were characterized and evaluated for their DNA binding and antimicrobial activities. The research provides insights into the biochemical interactions and potential therapeutic applications of such complexes (Devi et al., 2019).
Synthesis and Antimicrobial Activity
A series of novel oxadiazole derivatives were synthesized from compounds structurally related to this compound, showing promising antimicrobial activity against a range of bacteria and fungi. This indicates the compound's utility in developing new antimicrobial agents (Kilarimath et al., 2011).
Propiedades
IUPAC Name |
3-(1-phenylethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(10-5-3-2-4-6-10)13-8-7-11(15)14-12/h2-6,9,13H,7-8,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXPHUDZHVWWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)






![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)



